2-Methyl-3H-imidazo[4,5-c]pyridine
Overview
Description
“2-Methyl-3H-imidazo[4,5-c]pyridine” is a chemical compound that has been used as an antagonist against platelet-activating factor (PAF) . It is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of “2-Methyl-3H-imidazo[4,5-c]pyridine” has been a subject of intense research. Dymińska obtained 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid. The reaction mixture was boiled under reflux for 6 hours . This method was recommended for the preparation of derivatives substituted with a methyl group at various positions of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3H-imidazo[4,5-c]pyridine” is represented by the empirical formula C7H7N3 . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3H-imidazo[4,5-c]pyridine” include a molecular weight of 133.15 . It is a solid at room temperature . The boiling point is 388.4°C at 760 mmHg, and the melting point is 176-178°C .
Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
The molecular structure, vibrational energy levels, and potential energy distribution of 2-Methyl-3H-imidazo[4,5-c]pyridine and its derivatives have been a focus of research. Quantum chemical calculations using density functional theory (DFT) were applied to understand the molecular characteristics, confirming the presence of hydrogen bonds through vibrational spectra analyses. These studies have crucial implications for the understanding of the physical and chemical properties of these compounds (Lorenc et al., 2008).
Synthetic Methods and Chemical Reactions
Innovative methods for the preparation and synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine derivatives have been explored. The focus has been on developing more efficient, one-pot, or less stage-intensive synthesis processes. These methods are essential for the production and functionalization of these compounds, playing a significant role in their application in medicinal chemistry and pharmaceuticals (Lifshits et al., 2015).
Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold, to which 2-Methyl-3H-imidazo[4,5-c]pyridine is closely related, has been identified as a potential scaffold due to its broad range of applications in medicinal chemistry. It's involved in various biological activities such as anticancer, antimicrobial, and antiviral effects. Research efforts have been geared towards structural modifications of this scaffold to discover and develop novel therapeutic agents (Deep et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-methyl-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVOMJORQXNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212986 | |
Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3H-imidazo[4,5-c]pyridine | |
CAS RN |
63604-59-1 | |
Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063604591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-3-deazapurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-3H-IMIDAZO(4,5-C)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E8L74RWT2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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